molecular formula C39H62O12 B1259980 Liriopesides B CAS No. 87425-34-1

Liriopesides B

Cat. No.: B1259980
CAS No.: 87425-34-1
M. Wt: 722.9 g/mol
InChI Key: RMIQIULKBBCLIL-DNXQYXDUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Liriopesides B is a steroidal saponin isolated from the tuber of Liriope spicata var. prolifera. This compound has garnered significant attention due to its potent biological activities, particularly its anti-cancer properties. This compound has been shown to inhibit metastasis and induce apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy .

Mechanism of Action

Target of Action

Liriopesides B (LPB) is a natural product isolated from the tuber of Liriope platyphylla . It has exhibited antitumor activity in several types of cancer . The primary targets of LPB are non-small cell lung cancer (NSCLC) cells and A2780 human ovarian cancer cells .

Mode of Action

LPB interacts with its targets by reducing proliferation, inducing apoptosis, and causing cell cycle arrest . It decreases cell viability and proliferation of H460 and H1975 cells in a dose-dependent manner . LPB significantly induces apoptosis of NSCLC cells, along with changes in the expression of apoptosis-associated proteins . It increases Bax, caspase-3, and caspase-8 expression, and decreases Bcl-2 and Bcl-xl expression . LPB inhibits the progression of the cell cycle from the G1 to the S phase .

Biochemical Pathways

LPB affects the apoptosis pathway and the cell cycle progression pathway . It increases the expression of Bax, caspase-3, and caspase-8, which are pro-apoptotic proteins, and decreases the expression of Bcl-2 and Bcl-xl, which are anti-apoptotic proteins . This leads to the induction of apoptosis in NSCLC cells . LPB also inhibits the progression of the cell cycle from the G1 to the S phase, causing cell cycle arrest .

Result of Action

The result of LPB’s action is the reduction of proliferation and the induction of apoptosis and cell cycle arrest in cancer cells . This leads to decreased cell viability and proliferation, and increased cell death . The expression of programmed death-ligand 1 is significantly decreased by LPB .

Action Environment

The action environment of LPB is within the cellular environment of cancer cells

Biochemical Analysis

Biochemical Properties

Liriopesides B plays a crucial role in biochemical reactions, particularly in the context of cancer treatment. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to induce apoptosis and cell cycle arrest in non-small cell lung cancer cells. It interacts with apoptosis-associated proteins such as Bax, caspase-3, and caspase-8, increasing their expression, while decreasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl . Additionally, this compound inhibits the progression of the cell cycle from the G1 to the S phase, further contributing to its antitumor effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In non-small cell lung cancer cells, it reduces cell proliferation and induces apoptosis. This compound also increases autophagy and causes cell cycle arrest at the G1/S phase . Furthermore, this compound downregulates the expression of programmed death-ligand 1 (PD-L1) at both the transcriptional and translational levels . These cellular effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It initiates the mitochondrial apoptosis pathway in cancer cells, as evidenced by changes in the mitochondrial membrane potential . This compound binds to and modulates the expression of various apoptosis-associated proteins, leading to the activation of caspases and the induction of apoptosis . Additionally, it inhibits the progression of the cell cycle by affecting the expression of cell cycle regulatory proteins . These molecular interactions underline the compound’s ability to exert its antitumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound induces apoptosis and cell cycle arrest in a time-dependent manner, with significant effects observed after 24, 48, and 72 hours of treatment . The stability and degradation of this compound in laboratory conditions have not been extensively studied, but its long-term effects on cellular function have been noted, particularly in the context of cancer cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving non-small cell lung cancer, this compound has been shown to decrease cell viability and proliferation in a dose-dependent manner . Higher doses of this compound result in increased apoptosis and cell cycle arrest, while lower doses have a less pronounced effect

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to apoptosis and cell cycle regulation. It interacts with enzymes and cofactors that modulate the expression of apoptosis-associated proteins and cell cycle regulatory proteins . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s antitumor effects .

Transport and Distribution

It is likely that this compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its activity and function. It is likely that this compound is directed to specific organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its ability to induce apoptosis and cell cycle arrest, as these processes are often compartmentalized within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Liriopesides B is primarily isolated from natural sources, specifically the tuber of Liriope spicata var. prolifera. The extraction process involves several steps, including drying, grinding, and solvent extraction. High-performance liquid chromatography (HPLC) coupled with electrospray ionization tandem triple quadrupole mass spectrometry (HPLC-ESI-QQQ-MS/MS) is often used for the simultaneous characterization and quantification of this compound and other related compounds .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily focusing on optimizing the extraction and purification processes from natural sources. The use of advanced chromatographic techniques and solvent systems is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Liriopesides B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

    Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities and potential therapeutic applications.

Scientific Research Applications

Liriopesides B has a wide range of scientific research applications:

Comparison with Similar Compounds

Liriopesides B is often compared with other steroidal saponins such as ophiopogonin D and ophiopogonin D’. These compounds share similar pharmacological activities but differ in their chemical structures and specific biological effects. For instance, ophiopogonin D is more abundant in Ophiopogonis radix, while this compound is predominantly found in Liriopes radix .

Similar Compounds

  • Ophiopogonin D
  • Ophiopogonin D’
  • Sprengerinin A
  • Ophiopogonin B

These compounds, like this compound, are studied for their anti-cancer properties and other therapeutic potentials.

Biological Activity

Liriopesides B, a bioactive compound derived from the roots of Liriope spicata, has garnered attention in recent years for its diverse biological activities, particularly its anticancer, antioxidant, and bacteriostatic properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is classified as a saponin, which are known for their complex structures and significant biological activities. The compound exhibits notable anticancer properties, particularly against ovarian cancer cells (A2780). The mechanism of action primarily involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancerous cells. Research indicates that this compound can significantly reduce cell proliferation rates in A2780 cells, with an IC50 value of approximately 29.355 μM over a 48-hour exposure period .

In Vitro Studies

Several studies have demonstrated the efficacy of this compound in inhibiting the growth of various cancer cell lines:

  • Ovarian Cancer (A2780 Cells) : this compound has shown a dose-dependent inhibition of cell growth, effectively decreasing the levels of CA125, a tumor marker associated with ovarian cancer . The compound's ability to induce apoptosis was confirmed through various assays that measured cell viability and apoptosis markers.
  • Non-Small Cell Lung Cancer : Another significant study highlighted that this compound not only inhibited proliferation but also induced apoptosis and caused cell cycle arrest in non-small cell lung cancer cells. This suggests its potential as a therapeutic agent beyond ovarian cancer .

Summary of Anticancer Effects

Cell LineIC50 Value (μM)Mechanism of Action
A2780 (Ovarian Cancer)29.355Induces apoptosis and cell cycle arrest
Non-Small Cell LungNot specifiedInduces apoptosis and inhibits proliferation

Antioxidant and Bacteriostatic Activities

In addition to its anticancer properties, this compound exhibits significant antioxidant and bacteriostatic activities. These properties have been linked to its ability to scavenge free radicals and inhibit bacterial growth, making it potentially useful in treating oxidative stress-related disorders and infections .

Case Studies and Clinical Implications

Research on this compound has primarily been conducted in vitro, with limited clinical trials reported. However, the promising results from laboratory studies suggest potential applications in herbal medicine and dietary supplements aimed at cancer prevention and treatment.

  • Antioxidant Properties : Studies indicate that this compound can mitigate oxidative stress by reducing reactive oxygen species (ROS) levels in cells, which is crucial for preventing cellular damage associated with cancer progression.
  • Bacteriostatic Effects : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential role as a natural antimicrobial agent .

Properties

CAS No.

87425-34-1

Molecular Formula

C39H62O12

Molecular Weight

722.9 g/mol

IUPAC Name

(2S,3R,4R,5R,6R)-2-methyl-6-[(4S,5'S,6R,7S,8R,9S,13R,14R,16R)-5',7,9,13-tetramethyl-14-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(49-35-33(44)31(42)29(40)19(3)47-35)14-27(38(21,6)24(23)10-11-37(25,28)5)50-36-34(45)32(43)30(41)20(4)48-36/h7,17-20,22-36,40-45H,8-16H2,1-6H3/t17-,18-,19-,20+,22+,23?,24?,25?,26-,27+,28-,29-,30-,31+,32-,33+,34+,35-,36-,37-,38-,39+/m0/s1

InChI Key

RMIQIULKBBCLIL-DNXQYXDUSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC7C(C(C(C(O7)C)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5([C@@H](C[C@@H](C6)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)C)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC7C(C(C(C(O7)C)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1

Pictograms

Irritant

Synonyms

liriopesides B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Liriopesides B
Reactant of Route 2
Liriopesides B
Reactant of Route 3
Liriopesides B
Reactant of Route 4
Liriopesides B
Reactant of Route 5
Liriopesides B
Reactant of Route 6
Liriopesides B
Customer
Q & A

Q1: What is the mechanism of action of Liriopesides B in exhibiting anti-cancer activity?

A1: While the precise mechanism of action remains under investigation, research suggests that this compound exerts its anti-cancer effects through multiple pathways. Studies have shown that it can:

  • Inhibit metastasis: this compound effectively inhibits the invasion and chemotactic movement of A2780 human ovarian cancer cells. [] This suggests interference with processes involved in cancer cell migration and spread.
  • Induce apoptosis: this compound treatment leads to apoptosis, or programmed cell death, in A2780 cells. [, ] This is supported by observations of characteristic apoptotic changes like cell shrinkage and DNA fragmentation.
  • Cause cell cycle arrest: The compound induces cell cycle arrest at the G1 phase in A2780 cells. [] This blockage prevents cells from progressing through the cell cycle and undergoing uncontrolled proliferation.
  • Modulate gene expression: this compound has been shown to upregulate the expression of genes associated with cell adhesion (E-CADHERIN) and cell cycle regulation (p21 and p27), while downregulating the expression of the anti-apoptotic gene BCL-2. [] These changes in gene expression likely contribute to the observed anti-cancer effects.

Q2: Which cancer types have shown sensitivity to this compound in preclinical studies?

A2: In vitro and in vivo studies have demonstrated the anti-cancer potential of this compound against several cancer types:

  • Ovarian Cancer: this compound shows promising results against A2780 human ovarian cancer cells. [, ]
  • Non-small Cell Lung Cancer (NSCLC): this compound effectively reduces proliferation and induces apoptosis in NSCLC cell lines, showing its potential therapeutic value for this aggressive cancer type. []
  • Pancreatic Cancer: Research suggests a synergistic effect when this compound is combined with gemcitabine, a standard chemotherapy drug, in treating pancreatic cancer. []

Q3: What is the structural characterization of this compound?

A3: While the provided research excerpts do not provide the full spectroscopic data for this compound, they mention it being a steroidal saponin. [, ] Steroidal saponins are a class of chemical compounds that are characterized by a steroid backbone attached to one or more sugar molecules. Further research into databases or chemical literature would be needed to obtain the complete structural characterization, including molecular formula, weight, and detailed spectroscopic information.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.